Gamma-glutamylcysteine (TFA)

描述

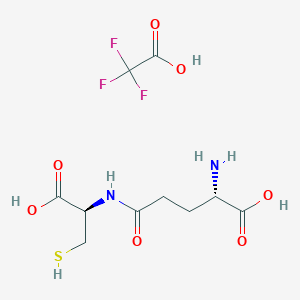

Gamma-glutamylcysteine (TFA) is a dipeptide intermediate in the synthesis of glutathione (GSH), a crucial antioxidant in biological systems. It serves as an essential cofactor for the enzyme glutathione peroxidase (GPx), which plays a significant role in protecting cells from oxidative damage.

准备方法

Synthetic Routes and Reaction Conditions: Gamma-glutamylcysteine (TFA) can be synthesized through the coupling of gamma-glutamyl and cysteine under controlled conditions. The reaction typically involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.

Industrial Production Methods: In an industrial setting, the synthesis of gamma-glutamylcysteine (TFA) is scaled up using similar principles but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and continuous monitoring to maintain the desired reaction environment.

化学反应分析

Oxidation to Glutathione (GSH)

γ-Glutamylcysteine undergoes glycine addition via glutathione synthetase (GSS), forming GSH .

Reaction:

-

Key Reagents : ATP, Mg²⁺, and GSS.

-

Product Stability : GSH is prone to oxidation under oxidative conditions, forming GSSG .

Reduction of Oxidized Glutathione (GSSG)

GSH regeneration from its oxidized dimer (GSSG) is mediated by glutathione reductase (GR) and NADPH .

Reaction:

Bacterial S-to-N Acyl Transfer Pathway

In bacteria lacking GshA, γ-glutamylcysteine forms via interception of γ-glutamyl phosphate by cysteine, bypassing GCL .

Reaction:

Reverse Reaction: Conversion of GSH to γ-EC

Nostoc phytochelatin synthase (NsPCS) catalyzes GSH degradation to γ-EC under optimized conditions .

Reaction:

Enzyme Kinetics and Reaction Optimization

| Parameter | Value/Detail | Source |

|---|---|---|

| GCL Activity | Enhanced by GCLM subunit (5× V_max) | |

| NsPCS KmK_mKm | 385 µM (GSH substrate) | |

| Optimal pH (GSS) | 8.0 | |

| TFA Stability | No impact on GSH:GSSG ratio |

Influence of Reaction Modifiers

-

4-Hydroxynonenal (4-HNE) : Post-translationally modifies GCL subunits, increasing monomeric GCLC activity but reducing holoenzyme formation .

-

β-Mercaptoethanol (β-ME) : Suppresses NsPCS activity, unlike TCEP .

Stability and Degradation

-

γ-Glutamylcysteine Degradation : Degrades under oxidative conditions or elevated temperatures .

-

GSH Oxidation : Rapidly converts to GSSG in the presence of reactive oxygen species (ROS) .

| Condition | Effect on γ-Glutamylcysteine/GSH |

|---|---|

| 5% TFA | No significant GSH:GSSG ratio change |

| 1 mM TCEP | GSH:GSSG ratio increases 10-fold |

| Reactive Oxygen | Accelerates GSH oxidation to GSSG |

科学研究应用

Chemistry

- Synthesis of Glutathione : Gamma-glutamylcysteine serves as a building block for the synthesis of glutathione, which is essential for cellular antioxidant defense.

- Chemical Studies : It is used in various chemical reactions to study the properties and behaviors of thiol-containing compounds.

Biology

- Antioxidant Defense Mechanism : Research indicates that gamma-glutamylcysteine enhances the antioxidant capacity of cells by increasing GSH levels, thereby protecting against oxidative damage .

- Cell Signaling Pathways : It influences cell signaling pathways related to oxidative stress responses, upregulating genes encoding antioxidant enzymes such as glutathione peroxidase.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and inflammation .

- Neuroprotection : Studies have shown that gamma-glutamylcysteine can have neuroprotective effects, particularly in models of brain injury and inflammation .

Industry

- Dietary Supplements : Used in the formulation of dietary supplements aimed at boosting antioxidant levels in humans .

- Pharmaceuticals : Its applications extend to the development of pharmaceuticals targeting oxidative stress-related conditions.

Neuroprotective Effects

A study demonstrated that supplementation with gamma-glutamylcysteine reduced oxidative stress and improved cognitive function in murine models subjected to amyloid pathology. The results indicated enhanced spatial memory and reduced brain inflammation .

Antioxidant Enhancement

Research involving human lymphocytes showed that oral administration of gamma-glutamylcysteine significantly increased intracellular GSH levels, highlighting its potential as an effective antioxidant supplement .

Comparative Data Table

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for GSH | Essential for studying thiol chemistry |

| Biology | Enhances antioxidant defenses | Protects cells from oxidative damage |

| Medicine | Therapeutic potential in oxidative stress | Neuroprotective effects observed |

| Industry | Dietary supplements | Boosts antioxidant levels |

作用机制

Gamma-glutamylcysteine (TFA) exerts its effects through its role as a precursor in glutathione synthesis. The mechanism involves:

Molecular Targets: Glutathione synthetase and glutathione reductase are key enzymes involved in the synthesis and recycling of glutathione.

Pathways: The gamma-glutamyl cycle, which includes the synthesis of glutathione and its subsequent reduction, is the primary pathway through which gamma-glutamylcysteine (TFA) exerts its effects.

相似化合物的比较

Gamma-glutamylcysteine (TFA) is unique in its role as an intermediate in glutathione synthesis. Similar compounds include:

Glutathione (GSH): The end product of gamma-glutamylcysteine (TFA) synthesis, with broader antioxidant properties.

Cysteine: A precursor in the synthesis of gamma-glutamylcysteine (TFA), but lacks the peptide bond.

Gamma-glutamyltransferase (GGT): An enzyme that plays a role in the gamma-glutamyl cycle but is not a direct precursor.

生物活性

Gamma-glutamylcysteine (TFA) is a dipeptide that plays a critical role in the synthesis of glutathione (GSH), an essential antioxidant in biological systems. This compound exhibits various biological activities, particularly in cellular protection against oxidative stress and inflammation. Below, we explore its biochemical properties, mechanisms of action, and relevant research findings.

Gamma-glutamylcysteine (TFA) is synthesized from glutamate and cysteine by the enzyme gamma-glutamylcysteine synthetase. This reaction is ATP-dependent and represents the first step in GSH biosynthesis. The compound serves as a precursor to GSH, ensuring a steady supply of this vital antioxidant, which is crucial for cellular defense mechanisms against oxidative damage .

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄S |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 283159-88-6 |

| Role | Precursor in glutathione synthesis |

| Enzymatic Activity | Activates glutathione peroxidase (GPx) |

The primary mechanism through which gamma-glutamylcysteine (TFA) exerts its biological effects is by enhancing the synthesis of glutathione. This dipeptide influences various cellular processes by modulating intracellular GSH levels, which in turn affects cell signaling pathways related to oxidative stress responses.

- Antioxidant Activity : Gamma-glutamylcysteine increases the antioxidant capacity of cells by elevating GSH levels, thereby protecting against oxidative damage. It has been shown to upregulate the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .

- Anti-inflammatory Effects : Research indicates that gamma-glutamylcysteine also plays a role in modulating inflammatory responses. It has been observed to increase levels of the anti-inflammatory cytokine IL-10 while reducing pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β .

- Cellular Protection : In various experimental models, gamma-glutamylcysteine has demonstrated protective effects on endothelial cells during oxidative stress and traumatic brain injury, suggesting its potential therapeutic applications .

Case Studies

- Cognitive Function Restoration : A study investigated the effects of gamma-glutamylcysteine in a mouse model of Alzheimer's disease. The compound was found to improve cognitive behavior significantly, suggesting its potential as a therapeutic agent against neurodegenerative conditions .

- Oxidative Stress Mitigation : In vitro studies showed that gamma-glutamylcysteine could protect cells from lipopolysaccharide (LPS)-induced oxidative stress by elevating intracellular GSH levels and suppressing reactive oxygen species accumulation .

- Clinical Trials : A randomized pilot study assessed the effects of oral administration of gamma-glutamylcysteine on lymphocyte GSH levels in healthy participants. Results indicated that a single dose could significantly increase GSH levels above baseline within 90 minutes, highlighting its potential utility in managing conditions associated with chronic GSH depletion .

Table 2: Summary of Key Research Findings

| Study Type | Findings |

|---|---|

| Animal Model (Alzheimer's) | Improved cognitive function; potential therapy |

| In Vitro Study | Protection against LPS-induced oxidative stress |

| Clinical Trial | Increased lymphocyte GSH levels post-administration |

常见问题

Basic Research Questions

Q. How is gamma-glutamylcysteine (GGC) synthesized in vitro, and what parameters optimize its enzymatic production?

GGC is synthesized via γ-glutamylcysteine synthetase (GCL), which catalyzes the ATP-dependent ligation of glutamate and cysteine. Key parameters include maintaining pH 7.4–8.0, temperature (37°C for mammalian enzymes), and substrate ratios (1:1 glutamate:cysteine). Enzyme activity is sensitive to feedback inhibition by glutathione (GSH), necessitating kinetic monitoring . For experimental use, purification via HPLC or affinity chromatography ensures >95% purity, validated by mass spectrometry .

Q. What methodologies are recommended for quantifying gamma-glutamylcysteine in cellular or tissue samples?

High-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS is preferred for specificity. Derivatization with monobromobimane enhances detection sensitivity. Alternatively, enzymatic assays coupling GGC to glutathione synthetase can indirectly quantify GGC by measuring NADPH consumption . Bradford assays ( ) are unsuitable for direct GGC quantification but may support protein normalization in cellular lysates .

Q. How does gamma-glutamylcysteine contribute to glutathione biosynthesis, and why is it rate-limiting?

GGC is the first intermediate in GSH synthesis, formed by GCL. Its production is rate-limited by cysteine availability and GCL activity, which is regulated by oxidative stress and transcription factors like Nrf2. Deficiencies in GCL lead to GSH depletion, exacerbating oxidative damage in models of neurodegeneration and hemolytic anemia .

Advanced Research Questions

Q. How can isotopic tracing (e.g., [U-¹³C]-glutamine) resolve metabolic flux discrepancies in gamma-glutamylcysteine dynamics in cancer vs. neurodegenerative models?

Isotopic labeling tracks GGC incorporation into GSH pools. In MYC-driven tumors, ¹³C-glutamine tracing revealed reduced GGC incorporation due to suppressed GCL activity, contrasting with neurodegenerative models where GGC supplementation rescues GSH deficits. Normalization to tissue-specific enzyme expression (e.g., GCLC Western blotting) is critical for data interpretation .

Q. What experimental strategies address contradictory findings on gamma-glutamylcysteine’s role in oxidative stress?

Discrepancies arise from model systems (e.g., cancer vs. neurons) and GGC delivery methods. In cancer, GGC accumulation may reflect compensatory synthesis under oxidative stress, whereas neuronal studies use ethyl ester derivatives (e.g., GCEE) to enhance membrane permeability. Standardizing redox status assays (e.g., ROS imaging, GSH/GSSG ratios) across models improves comparability .

Q. How can CRISPR/Cas9 or siRNA knockdown of GCLC/GCLM subunits refine mechanistic studies of gamma-glutamylcysteine regulation?

Silencing GCLC (catalytic subunit) abolishes GGC synthesis, while GCLM (modifier subunit) knockdown reduces enzyme efficiency. Pairing knockdown with rescue experiments (e.g., exogenous GGC) validates specificity. Use orthogonal methods (e.g., metabolomics and qPCR) to confirm phenotype-genotype linkages .

Q. What are the technical challenges in measuring gamma-glutamylcysteine’s anti-inflammatory effects in co-culture systems (e.g., neuron-astrocyte models)?

Co-cultures require cell-specific separation (e.g., fluorescence-activated sorting) to attribute cytokine changes (e.g., IL-10 upregulation, TNF-α reduction) to GGC’s direct effects. Confounding factors include cross-talk via extracellular GGT-mediated degradation of GGC, which can be inhibited with acivicin .

Q. Methodological Notes

- Data Contradiction Analysis : Always contextualize findings with system-specific redox baselines and enzyme kinetics. For example, GGC elevation in tumors () may indicate adaptive stress responses, whereas depletion in neurodegeneration reflects pathological GCL dysfunction .

- Experimental Reproducibility : Document GGC synthesis protocols (enzyme sources, purity assays) and storage conditions (e.g., -80°C in TFA-stabilized form) to ensure cross-lab consistency .

属性

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAPFIMTGPKLNF-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。